molecular formula C7H8INO3 B11719651 5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid

5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid

Cat. No.: B11719651
M. Wt: 281.05 g/mol
InChI Key: OVHKVAIGVKZIGR-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound features an iodine atom, a methyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid typically involves the iodination of a precursor molecule, followed by cyclization and functional group modifications. Common reagents used in the synthesis include iodine, methylating agents, and carboxylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The iodine atom can be substituted with other functional groups, allowing for the creation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-2-carboxylic acid
  • 6-Methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid
  • 5-Iodo-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid

Uniqueness

5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8INO3

Molecular Weight

281.05 g/mol

IUPAC Name

5-iodo-6-methyl-4-oxo-2,3-dihydro-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8INO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h4,9H,2H2,1H3,(H,11,12)

InChI Key

OVHKVAIGVKZIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(CN1)C(=O)O)I

Origin of Product

United States

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